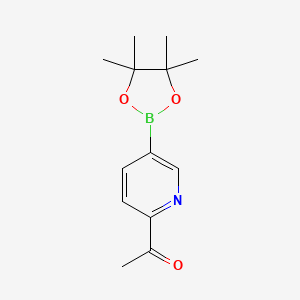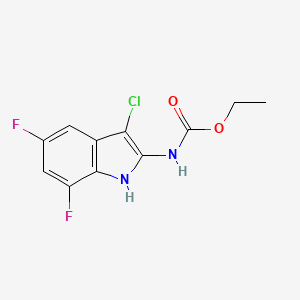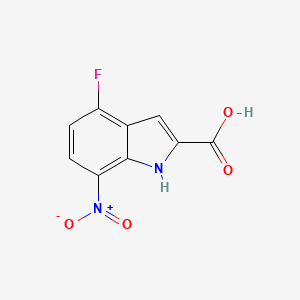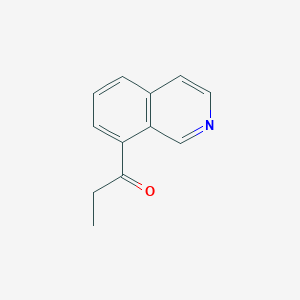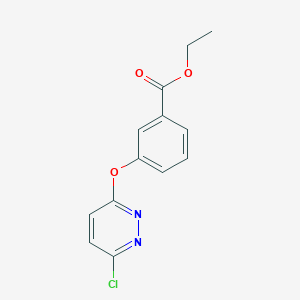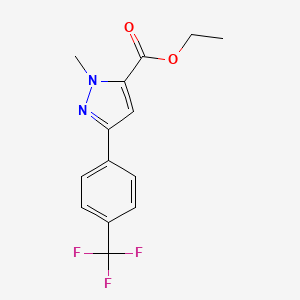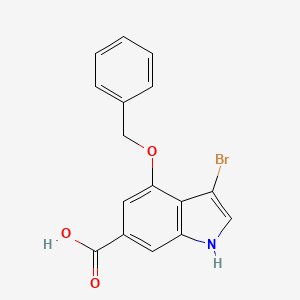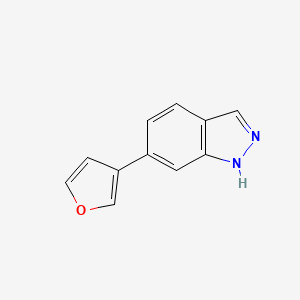
6-Furan-3-YL-1H-indazole
説明
6-Furan-3-YL-1H-indazole, also known as F3I, is an indazole derivative with a wide range of applications in scientific research. It is a five-membered heterocyclic compound that is used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. F3I is a versatile compound that can be used in a variety of laboratory experiments, including drug synthesis and drug discovery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for F3I.
科学的研究の応用
Synthesis and Chemical Properties
6-Furan-3-yl-1H-indazole and its derivatives have been explored in various synthetic routes due to their potential applications in pharmaceuticals and materials science. A notable study demonstrated an efficient two-step sequence for synthesizing 2,5-disubstituted furan derivatives, which are key intermediates in the synthesis of compounds like 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), highlighting its significance in pharmaceutical research (Palmieri, Gabrielli, & Ballini, 2010). Furthermore, the development of a new air-stable cationic Co(III) catalyst for the synthesis of N-aryl-2H-indazoles and furans via C–H bond functionalization/addition/cyclization cascades emphasizes the compound's role in creating heterocycles, a core structure in many drugs and agrochemicals (Hummel & Ellman, 2014).
Biological Activities
The exploration of this compound derivatives has extended into biological activities, such as the investigation of novel triazole derivatives as potent ACE inhibitors, demonstrating the compound's therapeutic potential beyond its chemical utility (Vulupala et al., 2018). Another study focused on new triazolothiadiazole and triazolothiadiazine derivatives, evaluating their kinesin Eg5 inhibitory and anti-HIV activities, indicating the broad spectrum of biological applications (Khan et al., 2014).
Pharmacological Potential
The pharmacological potential of this compound derivatives is further evidenced by the synthesis of 5-hydroxy indanone derivatives, which were evaluated as ACE inhibitors, showcasing the compound's relevance in cardiovascular research (Vulupala et al., 2018). Additionally, the design and synthesis of novel derivatives, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, and their evaluation for antidepressant and antianxiety activities, further highlight the compound's versatility in addressing various health conditions (Kumar et al., 2017).
作用機序
Target of Action
Indazole derivatives, a class of compounds to which 6-furan-3-yl-1h-indazole belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit the activity of kinases, thereby disrupting cell cycle progression and inducing cell death in cancer cells .
Biochemical Pathways
Given the potential kinase inhibitory activity of indazole derivatives, it can be inferred that this compound may impact pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may potentially induce cell death in cancer cells by disrupting cell cycle progression and dna damage response pathways .
生化学分析
Biochemical Properties
6-Furan-3-YL-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to interact with various other biomolecules, including receptors and ion channels, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis . This compound affects key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to alterations in gene expression that promote cell death and inhibit cell growth. Furthermore, this compound has been shown to modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. For instance, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression and modulation of cellular processes . The binding interactions of this compound with various biomolecules contribute to its overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation under others . The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, the degradation of this compound can lead to a reduction in its biological activity and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antiproliferative activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the specific conditions of the study. It is important to carefully determine the appropriate dosage to maximize the beneficial effects while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . The metabolites of this compound can have different biological activities and contribute to its overall effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness. For example, its accumulation in the nucleus can enhance its interactions with DNA and modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound plays a crucial role in its overall biochemical and pharmacological effects.
特性
IUPAC Name |
6-(furan-3-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNERLYUXBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696282 | |
| Record name | 6-(Furan-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-98-7 | |
| Record name | 6-(Furan-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885271-98-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



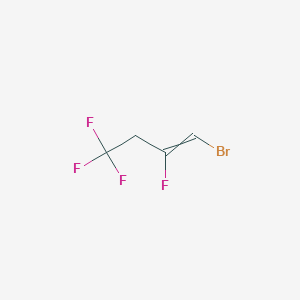
![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)




